methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate
Description
Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate is a benzoate ester derivative featuring a conjugated enamine group with an α,β-unsaturated ketone moiety (E-configuration) and a phenyl substituent. The enamine group’s conjugation allows for resonance stabilization, while the phenyl and carbonyl groups influence reactivity and intermolecular interactions.
Properties
IUPAC Name |
methyl 3-[[(E)-3-oxo-2-phenylbut-1-enyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-13(20)17(14-7-4-3-5-8-14)12-19-16-10-6-9-15(11-16)18(21)22-2/h3-12,19H,1-2H3/b17-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPULQPOHGTJEI-ATVHPVEESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=CC=CC(=C1)C(=O)OC)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=CC=CC(=C1)C(=O)OC)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate typically involves the reaction of 3-amino benzoic acid with 3-oxo-2-phenylbut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and cost-effectiveness, often involving automated systems for mixing, reaction control, and purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoates.
Scientific Research Applications
Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Analogs with Triazine Moieties
Examples from :
- Compounds: Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate derivatives with chlorophenoxy substitutions.
- Key Differences: Core Structure: Triazine ring replaces the enamine group, introducing a nitrogen-rich heterocycle. Substituents: Chlorophenoxy groups (2-, 3-, or 4-chloro) add steric bulk and electron-withdrawing effects. Synthesis: Multi-step reactions involving 2,4,6-trichlorotriazine, phenol derivatives, and diethylamine, with temperature-controlled steps (0–80°C) and crystallization .
Benzoxazole Derivatives ()
Examples : Methyl 2-substitutedphenyl-1,3-benzoxazole-5-carboxylates (3a-e).
- Structural Contrasts: Heterocycle: Benzoxazole (fused aromatic ring with O and N) vs. the target’s enamine. Synthesis: Requires refluxing methyl-3-amino-4-hydroxybenzoate with aryl acids for 15 hours, followed by ice quenching .
- Implications :
- Benzoxazole’s rigidity enhances thermal stability but reduces conformational flexibility compared to the target’s enamine.
- Electron-withdrawing carboxylate groups may alter solubility and reactivity.
Sulfonylurea Herbicides ()
Examples : Metsulfuron-methyl, ethametsulfuron-methyl.
- Key Features :
- Core Structure : Triazine-sulfonylurea-benzoate hybrids.
- Function : Act as acetolactate synthase (ALS) inhibitors in herbicides.
- Comparison :
Benzamide Derivatives ()
Example : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide.
Aminoethyl-Substituted Benzoates ()
Example: (S)-Methyl 4-(1-aminoethyl)benzoate.
- Structural Differences: Substituent Position: Aminoethyl group at para-position vs. meta-substituted enamine. Stereochemistry: Chiral center (S-configuration) influences molecular recognition.
- Synthesis: Uses 2-chloro-3-nitropyridin-4-ol and aminoethyl benzoate, yielding 83% product .
Data Table: Comparative Analysis of Selected Compounds
Biological Activity
Methyl 3-{[(1E)-3-oxo-2-phenylbut-1-en-1-yl]amino}benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a detailed examination of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a unique structure that includes an amino group, a phenyl group, and a butenyl side chain. This structural diversity is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 3-amino benzoic acid with 3-oxo-2-phenylbut-1-en-1-yl chloride in an organic solvent under basic conditions. The following table summarizes the key steps involved in its synthesis:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | 3-amino benzoic acid + 3-oxo-2-phenylbut-1-en-1-yl chloride | Triethylamine, dichloromethane, room temperature |
| 2 | Purification | Column chromatography |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including breast and renal cancer cells. The mechanism is believed to involve the inhibition of specific enzymes related to cell growth and survival pathways.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit enzymes involved in tumor growth.
- Receptor Modulation : The compound can bind to specific receptors, altering their function and signaling pathways.
Case Studies
Several studies have highlighted the biological potential of this compound:
- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anticancer Research : Another study investigated the compound's effects on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting effective cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
